molecular formula C12H17NO3S B055034 (S)-1-Benzyl-3-mesyloxypyrrolidine CAS No. 118354-71-5

(S)-1-Benzyl-3-mesyloxypyrrolidine

Cat. No. B055034
CAS RN: 118354-71-5
M. Wt: 255.34 g/mol
InChI Key: NZIDTDIDEPGKHB-LBPRGKRZSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various spectroscopic methods, such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes predicting the products of a reaction, understanding the reaction mechanism, and knowing the conditions under which the reaction occurs .


Physical And Chemical Properties Analysis

The physical properties of a compound include its melting point, boiling point, solubility in various solvents, and density. Its chemical properties include its acidity or basicity, reactivity with other compounds, and stability under various conditions .

Mechanism of Action

If the compound is a drug or an enzyme, its mechanism of action describes how it exerts its effect at the molecular level. This often involves understanding the compound’s interactions with biological macromolecules .

Safety and Hazards

The safety and hazards of a compound are typically assessed through toxicology studies. This includes understanding its acute and chronic toxicity, carcinogenicity, and environmental impact. Safety data sheets (SDS) provide important information about the handling, storage, and disposal of the compound .

Future Directions

Future directions could involve finding new synthesis methods for the compound, discovering new reactions it undergoes, or finding new applications for it in areas such as medicine, materials science, or environmental science .

properties

IUPAC Name

[(3S)-1-benzylpyrrolidin-3-yl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3S/c1-17(14,15)16-12-7-8-13(10-12)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZIDTDIDEPGKHB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CS(=O)(=O)O[C@H]1CCN(C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Benzyl-3-mesyloxypyrrolidine

Synthesis routes and methods I

Procedure details

1-Benzyl-3-pyrrolidinol (1.1 g) in toluene (10 mL) at 0° C. was treated with triethylamine (1 mL) and methanesulfonyl chloride (0.53 mL), warmed to room temperature, washed with saturated aqueous sodium bicarbonate, water, and brine, dried over anhydrous sodium sulfate, and concentrated. 1H NMR (300 MHz, DMSO-d6) δ 7.31 (s, 5H), 5.21 (m, 1H), 3.65 (q, 2H), 2.82 (m, 2H), 2.5 (m, 2H), 2.36 (m, 2H), 2.1 (m, 1H).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
0.53 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

(rac)-3-methanesulfonyloxy-1-(phenylmethyl)-pyrrolidine, M.S. (C.I) (M/Z): 256 [M+H]+, starting from (rac)-1-(phenylmethyl)-3-pyrrolidinol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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